5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one
Description
5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring a thiophene-based substituent. The compound’s core structure consists of a 5,5-dimethylcyclohex-2-en-1-one scaffold, with a thiophen-2-ylmethylamine group at the 3-position. This structural motif is significant in medicinal and materials chemistry due to the electron-rich thiophene ring, which can influence electronic properties and biological interactions.
Properties
IUPAC Name |
5,5-dimethyl-3-(thiophen-2-ylmethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h3-6,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSALUNKOSBCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a series of condensation reactions involving diketones and aldehydes.
Introduction of the Thiophen-2-ylmethylamino Group: This step involves the nucleophilic substitution of the cyclohexenone ring with thiophen-2-ylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexenone ring, converting it to an alcohol.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in their amino substituents, which impact physicochemical properties, reactivity, and biological activity. Below is a detailed comparison based on synthesis, physical properties, and functional applications.
Table 1: Structural Analogs and Key Properties
Key Comparisons
Synthetic Accessibility Thiophen-2-ylmethylamino vs. Benzylamino/Pyrrolidinyl: The target compound’s synthesis likely follows multicomponent coupling or aldol condensation routes similar to its analogs (e.g., reports 53–62% yields for pyrrolidinyl/piperidinyl derivatives) . Thiophene-containing reagents (e.g., 2-thiophenemethylamine) may introduce challenges in regioselectivity or purification compared to aliphatic amines. Commercial Availability: Isoxazolyl and piperazinyl analogs are commercially produced (e.g., $72–$425 per 100–500 mg), suggesting scalability for the thiophene derivative with optimized protocols .
Physicochemical Properties Melting Points: Analogs with aromatic substituents (e.g., phenylvinyl-piperidinyl, 86°C) exhibit lower melting points than aliphatic derivatives (e.g., pyrrolidinyl, 125°C), likely due to reduced crystallinity . The thiophene derivative may follow this trend. Chromophore Behavior: Morpholino and pyrrolidinyl vinyl derivatives show strong UV/Vis absorption (λmax = 365 nm, ε = 19,000 L·cm⁻¹·mol⁻¹), suggesting the thiophene analog could exhibit red-shifted absorption due to sulfur’s electron-donating effects .
Solubility and Bioavailability: Piperazinyl derivatives exhibit improved aqueous solubility compared to hydrophobic groups (e.g., trifluoromethylphenyl), which is critical for drug development .
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups : Nitrophenyl and trifluoromethoxy analogs highlight how electron-withdrawing groups alter reactivity (e.g., slower nucleophilic addition) . The thiophene ring’s electron-rich nature may increase susceptibility to electrophilic substitution.
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